molecular formula C16H18N4O3S B11025023 1-{[4-(4-Methoxyphenyl)-1,2,3-thiadiazol-5-yl]carbonyl}piperidine-4-carboxamide

1-{[4-(4-Methoxyphenyl)-1,2,3-thiadiazol-5-yl]carbonyl}piperidine-4-carboxamide

Cat. No.: B11025023
M. Wt: 346.4 g/mol
InChI Key: BJCMDQXCIMUCAH-UHFFFAOYSA-N
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Description

1-{[4-(4-Methoxyphenyl)-1,2,3-thiadiazol-5-yl]carbonyl}piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{[4-(4-Methoxyphenyl)-1,2,3-thiadiazol-5-yl]carbonyl}piperidine-4-carboxamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting 4-methoxyphenyl hydrazine with carbon disulfide and an appropriate oxidizing agent under controlled conditions.

    Coupling with Piperidine: The resulting thiadiazole intermediate is then coupled with piperidine-4-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly. This may include continuous flow synthesis and the use of automated reactors.

Chemical Reactions Analysis

Types of Reactions: 1-{[4-(4-Methoxyphenyl)-1,2,3-thiadiazol-5-yl]carbonyl}piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group on the phenyl ring can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: 1-{[4-(4-Hydroxyphenyl)-1,2,3-thiadiazol-5-yl]carbonyl}piperidine-4-carboxamide.

    Reduction: 1-{[4-(4-Methoxyphenyl)-1,2,3-thiadiazol-5-yl]hydroxymethyl}piperidine-4-carboxamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-{[4-(4-Methoxyphenyl)-1,2,3-thiadiazol-5-yl]carbonyl}piperidine-4-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-{[4-(4-Methoxyphenyl)-1,2,3-thiadiazol-5-yl]carbonyl}piperidine-4-carboxamide involves its interaction with specific molecular targets:

Properties

Molecular Formula

C16H18N4O3S

Molecular Weight

346.4 g/mol

IUPAC Name

1-[4-(4-methoxyphenyl)thiadiazole-5-carbonyl]piperidine-4-carboxamide

InChI

InChI=1S/C16H18N4O3S/c1-23-12-4-2-10(3-5-12)13-14(24-19-18-13)16(22)20-8-6-11(7-9-20)15(17)21/h2-5,11H,6-9H2,1H3,(H2,17,21)

InChI Key

BJCMDQXCIMUCAH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(SN=N2)C(=O)N3CCC(CC3)C(=O)N

Origin of Product

United States

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